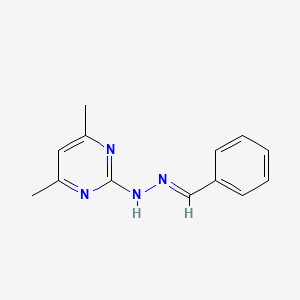
3-(4'-pentyl-4-biphenylyl)-5-(4-pentylcyclohexyl)-1,2,4-oxadiazole
Übersicht
Beschreibung
3-(4'-pentyl-4-biphenylyl)-5-(4-pentylcyclohexyl)-1,2,4-oxadiazole, also known as PBD or PBD-5, is a highly fluorescent compound that has been widely used in scientific research. It is a member of the oxadiazole family and has a unique structure that allows it to be used in a variety of applications, including as a fluorescent probe for biological studies.
Wirkmechanismus
The mechanism of action of 3-(4'-pentyl-4-biphenylyl)-5-(4-pentylcyclohexyl)-1,2,4-oxadiazole-5 is not fully understood, but it is believed to be due to its ability to interact with biological molecules and emit fluorescence upon excitation. This fluorescence can be used to monitor changes in biological processes, such as protein conformational changes or enzyme activity.
Biochemical and Physiological Effects:
3-(4'-pentyl-4-biphenylyl)-5-(4-pentylcyclohexyl)-1,2,4-oxadiazole-5 has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is used primarily in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(4'-pentyl-4-biphenylyl)-5-(4-pentylcyclohexyl)-1,2,4-oxadiazole-5 is its high fluorescence intensity, which allows for sensitive detection of biological molecules. It is also relatively easy to synthesize and has a long fluorescence lifetime, which makes it useful for time-resolved studies. However, 3-(4'-pentyl-4-biphenylyl)-5-(4-pentylcyclohexyl)-1,2,4-oxadiazole-5 has some limitations, including its sensitivity to pH and temperature changes, which can affect its fluorescence properties.
Zukünftige Richtungen
There are many potential future directions for the use of 3-(4'-pentyl-4-biphenylyl)-5-(4-pentylcyclohexyl)-1,2,4-oxadiazole-5 in scientific research. One area of interest is the development of new biosensors that utilize 3-(4'-pentyl-4-biphenylyl)-5-(4-pentylcyclohexyl)-1,2,4-oxadiazole-5 as a fluorescent probe. Another area of interest is the use of 3-(4'-pentyl-4-biphenylyl)-5-(4-pentylcyclohexyl)-1,2,4-oxadiazole-5 in the study of protein-protein interactions and other biological processes. Additionally, there is potential for the development of new fluorescent compounds based on the structure of 3-(4'-pentyl-4-biphenylyl)-5-(4-pentylcyclohexyl)-1,2,4-oxadiazole-5 that could have even greater sensitivity and specificity for biological molecules.
Wissenschaftliche Forschungsanwendungen
3-(4'-pentyl-4-biphenylyl)-5-(4-pentylcyclohexyl)-1,2,4-oxadiazole-5 has been widely used in scientific research due to its unique properties as a fluorescent probe. It has been used to study a variety of biological processes, including protein-protein interactions, enzyme activity, and membrane dynamics. 3-(4'-pentyl-4-biphenylyl)-5-(4-pentylcyclohexyl)-1,2,4-oxadiazole-5 has also been used in the development of biosensors for the detection of various molecules, including DNA and RNA.
Eigenschaften
IUPAC Name |
5-(4-pentylcyclohexyl)-3-[4-(4-pentylphenyl)phenyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40N2O/c1-3-5-7-9-23-11-15-25(16-12-23)26-19-21-27(22-20-26)29-31-30(33-32-29)28-17-13-24(14-18-28)10-8-6-4-2/h11-12,15-16,19-22,24,28H,3-10,13-14,17-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTWYWZDLMXJSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=NC(=NO2)C3=CC=C(C=C3)C4=CC=C(C=C4)CCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4'-Pentylbiphenyl-4-yl)-5-(4-pentylcyclohexyl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-{[(3-bromophenyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B3839243.png)

![2,4,5-trichloro-6-{2-[1-(2-pyridinyl)ethylidene]hydrazino}nicotinonitrile](/img/structure/B3839255.png)
![5-[(mesitylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3839258.png)

![2,3,8,9,10,11-hexahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione 4-[O-(4-nitrobenzoyl)oxime]](/img/structure/B3839276.png)

![N-[1-{[(2-methoxyphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B3839286.png)
![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-4-nitrobenzamide](/img/structure/B3839290.png)
![3-(4-chlorophenyl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3839292.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(3-fluorophenyl)acrylonitrile](/img/structure/B3839298.png)
![N'-[(5-nitro-2-furyl)methylene]hexanohydrazide](/img/structure/B3839312.png)

